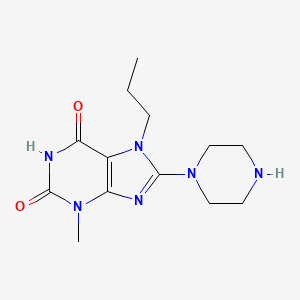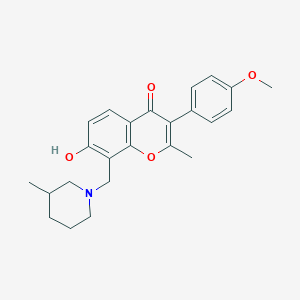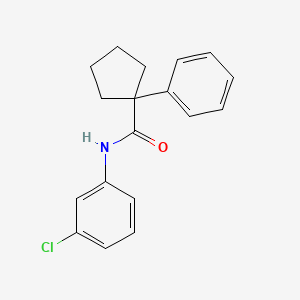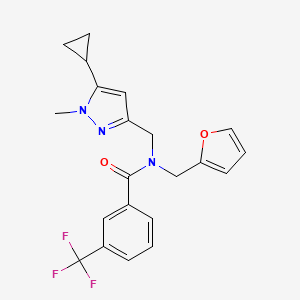
3-Methyl-8-piperazin-1-yl-7-propylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Several studies focus on the synthesis of piperazine derivatives, including methods that could potentially apply to the synthesis of 3-Methyl-8-piperazin-1-yl-7-propylpurine-2,6-dione. For instance, Veerman et al. (2003) discuss the synthesis of 2-substituted and 2,5-disubstituted piperazine-3,6-diones starting from alpha-amino acids, highlighting a process that could be relevant for synthesizing structurally related compounds (Veerman et al., 2003). Similarly, Larrivée Aboussafy and Clive (2012) describe a Dieckmann cyclization route to piperazine-2,5-diones, a method that underscores the versatility of synthetic approaches in creating piperazine-based structures (Larrivée Aboussafy & Clive, 2012).
Biological Activities
Research on the biological activities of piperazine derivatives reveals a broad spectrum of potential applications. Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, suggesting potential applications in biochemical probes and sensors (Gan et al., 2003). Moreover, compounds with piperazine structures have been explored for their antitumor, hypolipidemic, and herbicidal activities, indicating a wide range of research and therapeutic applications (Mancilla et al., 2002; Li et al., 2005).
Propiedades
IUPAC Name |
3-methyl-8-piperazin-1-yl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h14H,3-8H2,1-2H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDNERGQHJGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2840623.png)

![N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B2840627.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2840631.png)
![N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2840635.png)
![1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2840636.png)
![ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate](/img/structure/B2840638.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840639.png)



![(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2840645.png)